5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, an ethoxybenzoyl group, and a hydroxyethyl group
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. Common synthetic routes may include:
Formation of the Pyrrol-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: This step may involve bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Addition of the Ethoxybenzoyl Group: This can be done through acylation reactions using ethoxybenzoyl chloride or similar reagents.
Incorporation of the Hydroxyethyl Group: This step may involve hydroxylation reactions using reagents like ethylene oxide or ethylene glycol.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Acylation: The ethoxybenzoyl group can participate in acylation reactions to form esters or amides.
Scientific Research Applications
5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological system .
Comparison with Similar Compounds
Similar compounds to 5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one include other substituted pyrrol-2-ones and benzoyl derivatives. These compounds may share similar reactivity and applications but differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20BrNO5 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
(4Z)-5-(4-bromophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20BrNO5/c1-2-28-16-9-5-14(6-10-16)19(25)17-18(13-3-7-15(22)8-4-13)23(11-12-24)21(27)20(17)26/h3-10,18,24-25H,2,11-12H2,1H3/b19-17- |
InChI Key |
NXQMBVGYWSEPCP-ZPHPHTNESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Br)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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